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Compound of Interest

Compound Name: 2-(4-Ethoxyphenyl)imidazole

Cat. No.: B047177 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical

properties of 2-phenylimidazole derivatives, with a particular focus on a series of 3-substituted

2-phenylimidazo[2,1-b]benzothiazoles that have demonstrated significant anticancer activity.

This document summarizes quantitative data, details key experimental protocols, and

visualizes relevant biological pathways to serve as a vital resource for researchers in medicinal

chemistry and drug development.

Physicochemical Properties
The fundamental physical and chemical characteristics of 2-phenylimidazole and its derivatives

are crucial for understanding their behavior in biological systems and for guiding drug design

and development. Key properties include melting point, boiling point, acid dissociation constant

(pKa), and solubility.

Properties of 2-Phenylimidazole
The parent compound, 2-phenylimidazole, serves as a foundational scaffold for a wide array of

derivatives. Its core properties are summarized below.
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Property Value Reference

Molecular Formula C₉H₈N₂ [1][2]

Molecular Weight 144.17 g/mol [1]

Melting Point 142-148 °C [1]

Boiling Point 340 °C [1]

pKa (Predicted) 13.00 ± 0.10 [1]

LogP 1.29 (at 25°C and pH 7.5) [1]

Solubility Soluble in methanol [1][3]

Spectroscopic Data of 2-Phenylimidazole
Spectroscopic analysis is essential for the structural elucidation and characterization of 2-

phenylimidazole derivatives. The primary techniques employed are Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Spectrum Key Features

¹H NMR
Signals corresponding to the protons of the

phenyl and imidazole rings.

¹³C NMR
Resonances for the carbon atoms of both the

phenyl and imidazole moieties.

IR
Characteristic peaks for N-H and C-H stretching,

and aromatic C=C bending.

Mass Spectrum
A molecular ion peak corresponding to the mass

of the compound.
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A notable class of 2-phenylimidazole derivatives are the 3-substituted 2-phenylimidazo[2,1-

b]benzothiazoles, which have been synthesized and evaluated for their anticancer properties.

[4]

General Synthesis Workflow
The synthesis of these derivatives can be achieved through a C-arylation reaction of 2-

arylimidazo[2,1-b]benzothiazoles. A general workflow for this synthesis is depicted below.

Starting Materials

2-arylimidazo[2,1-b]benzothiazole

Reaction Mixture

Aryl Halide Palladium Catalyst Base Solvent

Purification

3-substituted
2-phenylimidazo[2,1-b]benzothiazole

Click to download full resolution via product page

Caption: General workflow for the synthesis of 3-substituted 2-phenylimidazo[2,1-

b]benzothiazoles.

Experimental Protocols
Synthesis of 3-Substituted 2-Phenylimidazo[2,1-b]benzothiazoles[4]

Reaction Setup: In a reaction vessel, combine 2-arylimidazo[2,1-b]benzothiazole, an

appropriate aryl halide, a palladium catalyst (e.g., palladium acetate), a base (e.g.,
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potassium carbonate), and a suitable solvent (e.g., dimethylformamide).

Reaction Conditions: Heat the mixture at a specified temperature (e.g., 120 °C) under an

inert atmosphere (e.g., nitrogen or argon) for a designated period (e.g., 12-24 hours).

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with

water and extract the product with an organic solvent (e.g., ethyl acetate).

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure. Purify the crude product by column chromatography on

silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Characterization: Confirm the structure of the purified compound using spectroscopic

methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the sample in a suitable

deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Record ¹H and ¹³C NMR spectra on a

spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H). Chemical shifts are

reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal

standard.

Infrared (IR) Spectroscopy: Record the IR spectrum of the compound using a Fourier

Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or

analyzed as a thin film.

Mass Spectrometry (MS): Obtain the mass spectrum using an electrospray ionization (ESI)

source coupled to a mass analyzer. This will confirm the molecular weight of the synthesized

compound.

Biological Activity and Signaling Pathways
Certain 2-phenylimidazole derivatives, particularly the 3-substituted 2-phenylimidazo[2,1-

b]benzothiazoles, exhibit potent anticancer activity.[4] Their mechanism of action often involves

the inhibition of key signaling pathways that are dysregulated in cancer.
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Anticancer Activity
The anticancer efficacy of these compounds is typically evaluated against a panel of human

cancer cell lines. The concentration that causes 50% growth inhibition (GI₅₀) is a standard

metric for their potency.

Compound
Mean GI₅₀ (μM) across 60
cell lines

Select Cancer Cell Line
GI₅₀ (μM)

3a Not reported 0.19 - 83.1

3e Not reported 0.19 - 83.1

3h 0.88 0.19 - 83.1

Data sourced from a study by Kamal et al. (2012)[4]

Experimental Protocol for Anticancer Activity Assay (MTT Assay)

Cell Culture: Culture human cancer cell lines in an appropriate medium supplemented with

fetal bovine serum and antibiotics in a humidified incubator at 37 °C with 5% CO₂.

Cell Seeding: Seed the cells into 96-well plates at a specific density and allow them to attach

overnight.

Compound Treatment: Treat the cells with various concentrations of the 2-phenylimidazole

derivatives and incubate for a specified period (e.g., 48 hours).

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

solution to each well and incubate for 3-4 hours to allow for the formation of formazan

crystals.

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm)

using a microplate reader.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://pubmed.ncbi.nlm.nih.gov/22241597/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b047177?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Analysis: Calculate the percentage of cell viability and determine the GI₅₀ values from

the dose-response curves.

Targeted Signaling Pathway: c-MET and Downstream
Effectors
Some 2-phenylimidazo[2,1-b]benzothiazole derivatives have been shown to target the c-MET

receptor tyrosine kinase signaling pathway, which is often overactive in various cancers.

Inhibition of c-MET can disrupt downstream signaling cascades, such as the PI3K/Akt and

Ras/ERK pathways, leading to reduced cell proliferation, survival, and migration.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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